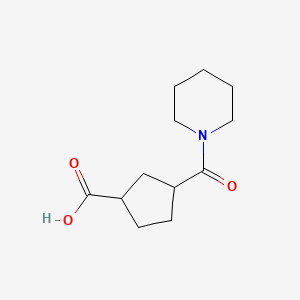![molecular formula C8H12O2 B2562243 2-[(1S,2S)-2-cyclopropylcyclopropyl]acetic Acid CAS No. 306934-52-1](/img/structure/B2562243.png)
2-[(1S,2S)-2-cyclopropylcyclopropyl]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(1S,2S)-2-cyclopropylcyclopropyl]acetic Acid” is a chemical compound with the molecular weight of 140.18 . It is a liquid at room temperature . The IUPAC name for this compound is 2-[(1S,2S)-[1,1’-bi(cyclopropan)]-2-yl]acetic acid .
Molecular Structure Analysis
The molecular structure of “this compound” involves a carboxylic acid group attached to a carbon atom, which is further attached to two cyclopropyl groups . The exact details of the molecular geometry and hybridization would require more specific information or computational analysis.
Scientific Research Applications
Coordination Chemistry
- Complexation with Metals : Cyclopropylcyclopropyl acetic acid derivatives have been studied for their ability to form complexes with various metals, including copper(II), zinc(II), and lanthanides(III), which are significant in medical applications. The complexing properties and stability constants of these complexes, particularly with Cu(II) and Gd(III), are influenced by the basicity of amine groups and the macrocyclic effect in tetraazacycles. Such studies contribute to understanding the coordination behavior of these compounds and their potential applications in medicine (Lukeš et al., 2001).
Organic Chemistry and Synthesis
- Novel Synthesis Methods : Research has focused on developing novel methods for the synthesis of cyclopropylcyclopropyl acetic acid derivatives. For example, an interesting study explored the tunable hydrosulfonylation of cyclopropylideneprop-2-en-1-ones, providing a method to produce β- or γ-addition products with high selectivity and yield (Miao et al., 2016).
- Cyclopropylideneacetic Acids and Esters : Studies have been conducted on the photochemical reactions and cyclization reactions involving cyclopropylideneacetic acids and esters, contributing to the development of new synthetic pathways and understanding the reactivity of these compounds (Huang & Zhou, 2002).
Biochemistry and Plant Science
- Role in Plant Stress Response : The related compound 1-Aminocyclopropane-1-carboxylic acid (ACC) is a precursor of ethylene in plants. Studies involving ACC deaminase producing beneficial rhizobacteria have shown their role in mitigating drought and salt stress in plants like Panicum maximum. This research contributes to understanding how manipulation of ACC levels can affect plant stress responses and growth (Tiwari et al., 2018).
Properties
IUPAC Name |
2-[(1S,2S)-2-cyclopropylcyclopropyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)4-6-3-7(6)5-1-2-5/h5-7H,1-4H2,(H,9,10)/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRQUBXBOGGQBQ-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2C[C@H]2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-52-1 |
Source


|
| Record name | rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2562166.png)



![5,6-dichloro-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2562170.png)
![N-(thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2562173.png)

![3-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2562180.png)
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2562181.png)
![4-butoxy-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2562183.png)
